
mTOR inhibitor-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mTOR inhibitor-18 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine kinase involved in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of two distinct complexes, mTORC1 and mTORC2, which play crucial roles in various cellular processes. Dysregulation of mTOR signaling is associated with several diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of benzofuran-based molecular probes, which are synthesized through a series of reactions involving alkyne precursors and click chemistry . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesis modules. The process includes the preparation of intermediates, purification through high-performance liquid chromatography (HPLC), and final formulation. The yield and purity of the compound are critical factors in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
mTOR inhibitor-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
mTOR inhibitor-18 has a wide range of scientific research applications:
Chemistry: Used in the study of mTOR signaling pathways and the development of new inhibitors.
Biology: Investigated for its role in cellular processes such as autophagy, protein synthesis, and cell survival.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in drug development and screening for new therapeutic compounds
Wirkmechanismus
mTOR inhibitor-18 exerts its effects by inhibiting the activity of mTOR, thereby disrupting the signaling pathways involved in cell growth and proliferation. It targets both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream effectors such as S6 kinase and 4E-BP1. This results in the suppression of protein synthesis, cell cycle progression, and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapamycin: A well-known mTOR inhibitor that primarily targets mTORC1.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin analog used in cancer therapy.
Uniqueness of mTOR inhibitor-18
This compound is unique in its ability to target both mTORC1 and mTORC2 complexes, providing a broader range of therapeutic effects compared to rapamycin and its analogs. This dual targeting capability makes it a promising candidate for overcoming resistance mechanisms observed with other mTOR inhibitors .
Eigenschaften
Molekularformel |
C22H21N7OS |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1-[4-(4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl)phenyl]-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C22H21N7OS/c31-22(25-18-3-1-9-23-15-18)24-17-7-5-16(6-8-17)20-26-21(28-11-13-30-14-12-28)19-4-2-10-29(19)27-20/h1-10,15H,11-14H2,(H2,24,25,31) |
InChI-Schlüssel |
HWLLZNZODHNMJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NN3C2=CC=C3)C4=CC=C(C=C4)NC(=S)NC5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



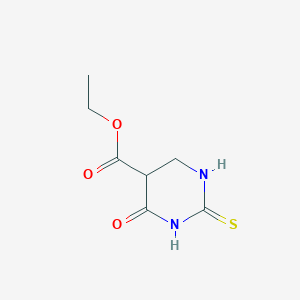
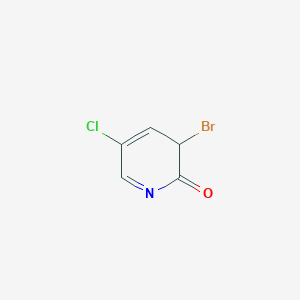
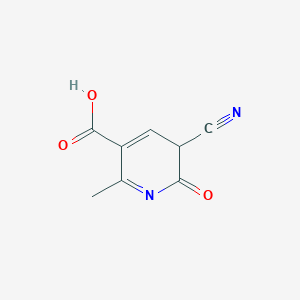
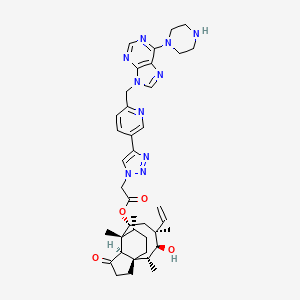

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
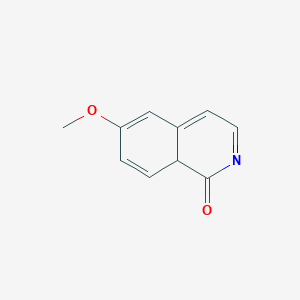
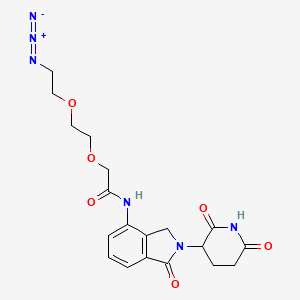
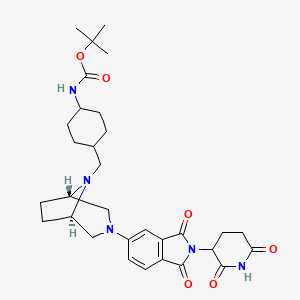

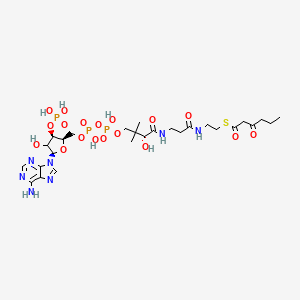
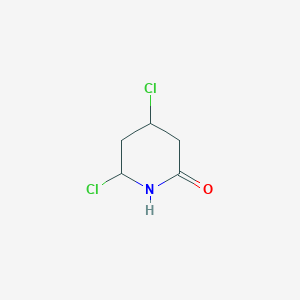
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
